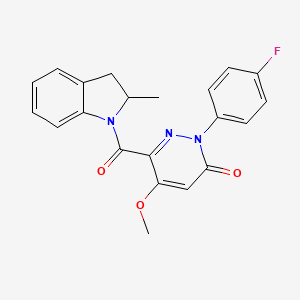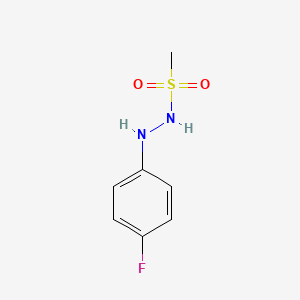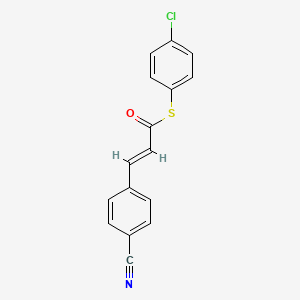
N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide, also known as N-(5-Formyl-4-phenylthiazol-2-yl)acetamide, is a chemical compound with the molecular formula C12H10N2O2S . It has a molecular weight of 246.285 .
Synthesis Analysis
The synthesis of N’-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide involves several steps and various compounds. The synthesis route includes compounds such as Acetamide, N,N-dimethylformamide, and 2-amino-4-phenylthiazole . The synthesis process has been documented in several papers, including those published in the Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 2006, vol. 45, # 8 p. 1900 - 1904, and Tetrahedron Letters, 1983, vol. 24, # 50 p. 5599 - 5602 .Molecular Structure Analysis
The molecular structure of N’-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is represented by the formula C12H10N2O2S . The exact mass of the molecule is 246.04600 .Chemical Reactions Analysis
The chemical reactions involving N’-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide are complex and involve several steps. The reactions have been studied and documented in various scientific papers .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide include a molecular weight of 246.285 . The compound has a LogP value of 3.23050, indicating its lipophilicity . The exact boiling point, melting point, and density are not available in the current resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Thiazole, a five-membered heterocyclic compound, serves as a core structure for synthesizing a variety of derivatives that exhibit significant biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. Researchers have developed numerous methods for the synthesis of thiazole derivatives, highlighting their importance in medicinal chemistry and drug development (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Biological Activities and Pharmacological Applications
Antimicrobial and Antifungal Activities : Thiazole derivatives have been shown to possess strong antimicrobial and antifungal effects, making them valuable in the development of new antibiotics and antifungal agents. These properties are critical in addressing the growing concern of antibiotic resistance and the need for new antimicrobial therapies (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Antitumor and Cytotoxic Drugs : The antitumor and cytotoxic activities of thiazole derivatives are of significant interest in cancer research. These compounds have been explored for their potential to act as selective agents against various cancer cell lines, offering new avenues for cancer therapy with lesser side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Neuroprotective Effects : Some thiazole derivatives have shown neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. These compounds could offer new strategies for managing conditions such as Alzheimer's disease and Parkinson's disease, where neuroprotection is a key aspect of therapy (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Propiedades
IUPAC Name |
N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-16(2)9-14-13-15-12(11(8-17)18-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEOPBZFJWFUPT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=C(S1)C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=C(S1)C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)
![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2956433.png)


![N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide](/img/structure/B2956438.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2956441.png)
![Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B2956443.png)
![6-[6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2956444.png)
![Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2956448.png)
![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)

![3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2956452.png)